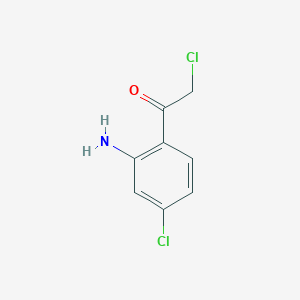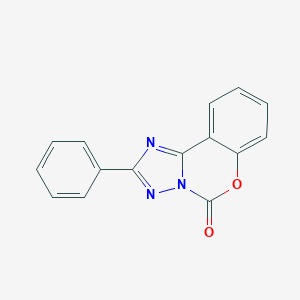
2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one, also known as PBTZ169, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBTZ169 belongs to the class of benzoxazinone derivatives and has been found to exhibit potent anti-tubercular activity. In
Mecanismo De Acción
The exact mechanism of action of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one is not fully understood. However, it is believed to inhibit the activity of two enzymes, DprE1 and DprE2, which are involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of the cell wall and ultimately the death of the bacterium.
Efectos Bioquímicos Y Fisiológicos
2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has been found to exhibit low toxicity in vitro and in vivo studies. It has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has been found to be metabolized by the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one is its potent anti-tubercular activity, which makes it a promising candidate for the development of new anti-tubercular drugs. Another advantage is its low toxicity, which makes it a safer alternative to existing anti-tubercular drugs. However, one of the limitations of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to further investigate the mechanism of action of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one to better understand its anti-tubercular activity. Additionally, further studies are needed to investigate the potential anti-inflammatory and anti-cancer activity of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one. Finally, clinical trials are needed to determine the safety and efficacy of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one in humans.
Métodos De Síntesis
The synthesis of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one involves a multistep process that starts with the reaction of 2-amino-5-bromobenzoxazole with phenyl isocyanate to form 2-phenyl-5-bromo-1,3-benzoxazol-6(5H)-one. This intermediate is then reacted with sodium azide and triphenylphosphine to form 2-phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one. The overall yield of this process is approximately 25%.
Aplicaciones Científicas De Investigación
2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has been extensively studied for its anti-tubercular activity. It has been found to exhibit potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has also been found to exhibit synergistic activity when used in combination with existing anti-tubercular drugs, such as rifampicin and isoniazid. In addition to its anti-tubercular activity, 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has also been found to exhibit anti-inflammatory and anti-cancer activity.
Propiedades
Número CAS |
158120-42-4 |
|---|---|
Nombre del producto |
2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one |
Fórmula molecular |
C15H9N3O2 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
2-phenyl-[1,2,4]triazolo[1,5-c][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C15H9N3O2/c19-15-18-14(11-8-4-5-9-12(11)20-15)16-13(17-18)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
YEILPXZRUKXLGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4OC3=O |
SMILES canónico |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4OC3=O |
Otros números CAS |
158120-42-4 |
Sinónimos |
2-phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one 2-PTBO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



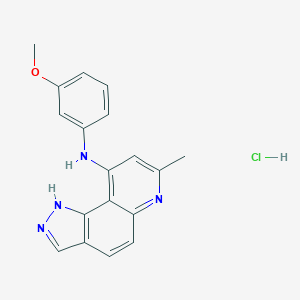
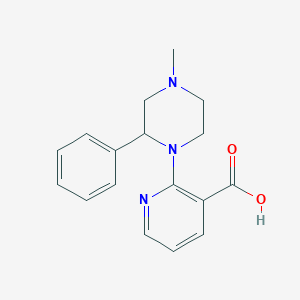
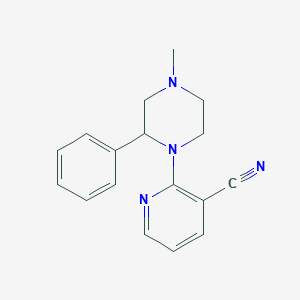
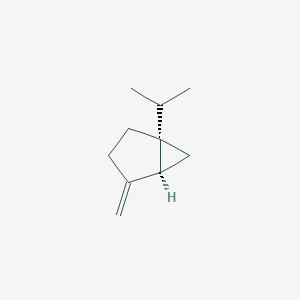
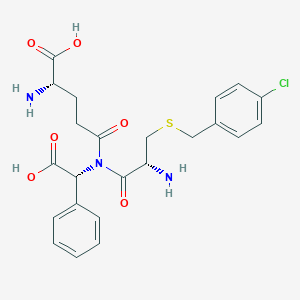
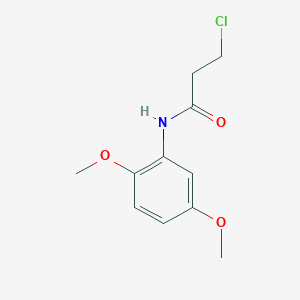
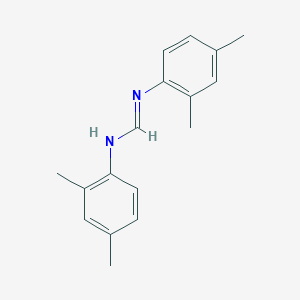
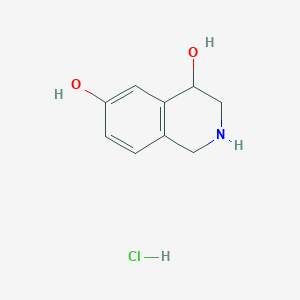
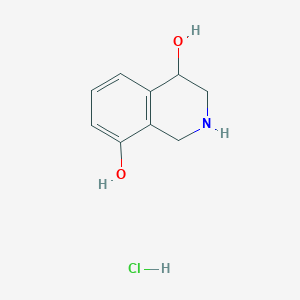
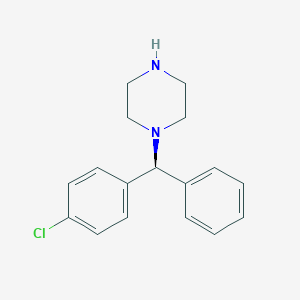
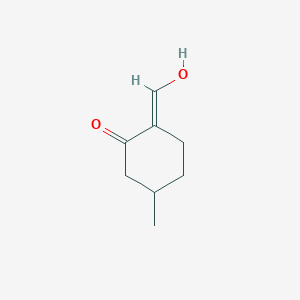
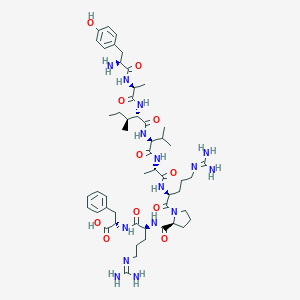
![2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid](/img/structure/B131260.png)
